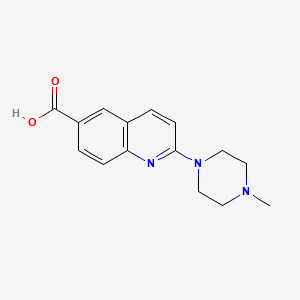

2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid

Description

Properties

Molecular Formula |

C15H17N3O2 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)quinoline-6-carboxylic acid |

InChI |

InChI=1S/C15H17N3O2/c1-17-6-8-18(9-7-17)14-5-3-11-10-12(15(19)20)2-4-13(11)16-14/h2-5,10H,6-9H2,1H3,(H,19,20) |

InChI Key |

XBQSBQFSSRAEIE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. For instance, the Skraup synthesis involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Piperazine Moiety: The 4-methylpiperazine group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a quinoline derivative with 4-methylpiperazine under basic conditions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a quinoline derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as the use of non-toxic solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, resulting in the formation of reduced quinoline derivatives or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Reduced quinoline derivatives or alcohols.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including 2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid, exhibit potent antimicrobial activity. A study highlighted the synthesis of new oxazino quinolone derivatives that demonstrated significant efficacy against Mycobacterium tuberculosis and multi-drug resistant strains. The compound was found to inhibit DNA gyrase activity, which is critical for bacterial DNA replication, thereby showcasing its potential as an antibacterial agent .

Antitubercular Activity

In a series of evaluations against Mycobacterium tuberculosis, specific derivatives of quinoline carboxylic acids showed promising results. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.19 µM against the standard strain and a lower MIC against multi-drug resistant strains. These findings suggest that modifications to the quinoline structure can enhance potency against resistant bacterial strains .

Case Study 1: Antimycobacterial Activity

A comprehensive study investigated the efficacy of various quinoline derivatives, including this compound, against different strains of Mycobacterium tuberculosis. The most active compound was noted for significantly reducing bacterial load in infected tissues in vivo, demonstrating its potential for therapeutic use in treating tuberculosis .

Case Study 2: Antibacterial Evaluation

Another study focused on the antibacterial properties of synthesized quinoline derivatives. Among them, certain compounds showed remarkable activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that increased lipophilicity correlated with enhanced antibacterial effects .

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in pharmaceutical applications:

- Antibacterial Agents : Its ability to inhibit bacterial growth positions it as a potential lead compound for developing new antibiotics.

- Antitubercular Drugs : Given its effectiveness against resistant strains of Mycobacterium tuberculosis, it may contribute to novel treatment regimens for tuberculosis.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active quinoline derivatives. Below is a detailed comparison based on substituents, biological targets, and activity data.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Impact on Activity: Fluorine Substitution: Levofloxacin () and ofloxacin derivatives () demonstrate that a fluorine atom at position 9 significantly enhances DNA gyrase inhibition and antibacterial potency. The absence of fluorine in this compound may limit its antibacterial efficacy compared to fluoroquinolones. Piperazine Modifications: The 4-methylpiperazine group is conserved across multiple analogs (e.g., OA series, levofloxacin). Its role in improving solubility and target binding is well-documented . Carboxylic Acid Position: The 6-carboxylic acid is critical for metal ion chelation in enzyme-active sites (e.g., DNA gyrase), a feature shared with levofloxacin and ofloxacin .

Anticancer Potential: Derivatives like CCT361814/NXP800 () highlight the versatility of quinoline-carboxylic acids in targeting non-infectious diseases, such as cancer, through HSF1 pathway inhibition.

Toxicity and Safety :

Biological Activity

2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of the 4-methylpiperazine moiety enhances its solubility and bioavailability, potentially leading to improved therapeutic efficacy.

Antimicrobial Activity

Recent studies have evaluated the antibacterial properties of quinoline derivatives, including this compound. The compound was assessed against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Significant activity |

| Escherichia coli | Moderate activity |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Weak activity |

| Pseudomonas aeruginosa | Weak inhibition |

The structural modifications in quinoline derivatives have been shown to enhance antibacterial activity, with specific substitutions leading to higher potency against certain strains .

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been extensively studied, particularly regarding their action against Plasmodium falciparum. Compounds similar to this compound have demonstrated promising results:

- Mechanism of Action : These compounds inhibit translation elongation factor 2 (PfEF2), a critical protein synthesis factor in the malaria parasite .

- Efficacy Data : In vitro studies reported low nanomolar EC50 values for related compounds, indicating strong antiplasmodial activity. For example, compounds from the quinoline series showed effective inhibition in various P. berghei models with ED90 values below 1 mg/kg .

Case Studies

Several case studies highlight the biological efficacy of quinoline derivatives:

- Antibacterial Evaluation : A study synthesized a series of quinoline derivatives and evaluated their antibacterial activities using agar diffusion methods. The results indicated that specific structural modifications significantly increased activity against S. aureus and E. coli .

- Antimalarial Screening : In another study, quinoline derivatives were screened against different life stages of Plasmodium. Compounds exhibited potent activity against late-stage gametocytes, which are crucial for malaria transmission .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-methylpiperazin-1-yl)quinoline-6-carboxylic acid?

The synthesis typically involves coupling a pre-functionalized quinoline core with a 4-methylpiperazine moiety. A general approach includes:

- Step 1 : Synthesis of quinoline-6-carboxylic acid derivatives via Pfitzinger or Gould–Jacob reactions. For example, condensation of substituted isatins with ketones under alkaline conditions .

- Step 2 : Introduction of the 4-methylpiperazine group via nucleophilic substitution or Buchwald–Hartwig amination. Microwave-assisted methods can enhance reaction efficiency and yield .

- Step 3 : Purification using column chromatography or recrystallization, followed by validation via NMR and HRMS .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Chromatography : HPLC or LC-MS for purity assessment, with detection limits optimized for trace impurities .

- Spectroscopy : - and -NMR to confirm substituent positions and stereochemistry. HRMS (ESI or EI) for molecular weight validation .

- Thermal Analysis : TGA/DSC to evaluate thermal stability and crystallinity .

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility : Moderately soluble in DMSO or DMF but poorly in water. Aqueous solubility can be improved via salt formation (e.g., hydrochloride) .

- Stability : Store at –20°C under inert gas (N/Ar) to prevent oxidation. Stability in solution varies with pH; avoid prolonged exposure to acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological applications?

- Piperazine Modifications : Replacing the 4-methyl group with bulkier substituents (e.g., cyclopropyl) alters receptor binding affinity, as seen in quinolone antibiotics .

- Quinoline Functionalization : Introducing electron-withdrawing groups (e.g., Cl, F) at position 6 enhances antimicrobial activity, while electron-donating groups (e.g., OCH) improve pharmacokinetics .

- Methodology : Use molecular docking and MD simulations to predict interactions with target proteins (e.g., DNA gyrase) .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

- Matrix Effects : Plasma proteins and lipids can interfere with LC-MS/MS quantification. Mitigate via protein precipitation (acetonitrile) or SPE .

- Detection Limits : Optimize MRM transitions (e.g., m/z 342 → 298 for the parent ion) with a lower LOQ of 1 ng/mL .

- Metabolite Identification : Use high-resolution Orbitrap MS to distinguish parent compound from phase I/II metabolites .

Q. How do reaction conditions (e.g., solvent, catalyst) influence synthetic yield and scalability?

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in piperazine attachment but require rigorous removal to avoid toxicity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switch to toluene/EtOH mixtures for scalable batch reactions .

- Green Chemistry : Microwave irradiation reduces reaction time from 24 hr to 2 hr with comparable yields (75–80%) .

Q. How can data contradictions (e.g., conflicting biological activity reports) be resolved?

- Reproducibility Checks : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Batch Analysis : Compare multiple synthetic batches via XRD to rule out polymorphic variations affecting activity .

- Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.